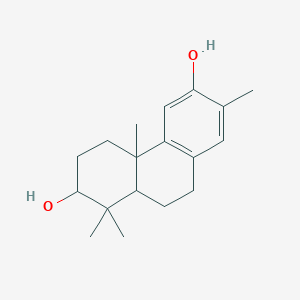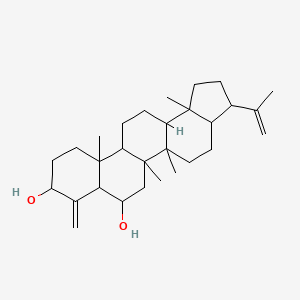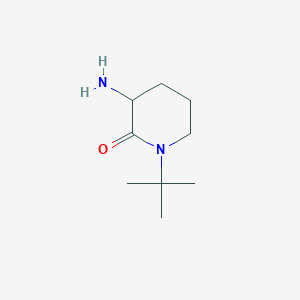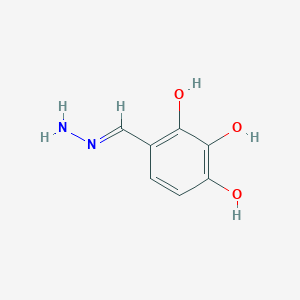
4-(Hydrazonomethyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a hydrazonomethyl group attached to a benzene ring substituted with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazonomethyl)benzene-1,2,3-triol typically involves the reaction of benzaldehyde derivatives with hydrazine or its derivatives. One common method includes the condensation reaction between 2,3,4-trihydroxybenzaldehyde and hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
4-(Hydrazonomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of alkylated or acylated products.
科学的研究の応用
4-(Hydrazonomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
作用機序
The mechanism of action of 4-(Hydrazonomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may influence enzymatic activities and cellular processes. Additionally, the hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
類似化合物との比較
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): Similar to 4-(Hydrazonomethyl)benzene-1,2,3-triol but lacks the hydrazonomethyl group.
Gallic Acid: Contains three hydroxyl groups on a benzene ring but has a carboxyl group instead of a hydrazonomethyl group.
Catechol (Benzene-1,2-diol): Contains two hydroxyl groups on a benzene ring.
Uniqueness
This compound is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for specific interactions with biological targets and the formation of unique derivatives with diverse applications.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
4-[(E)-hydrazinylidenemethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+ |
InChIキー |
VJJXVIBSJRUQQX-YCRREMRBSA-N |
異性体SMILES |
C1=CC(=C(C(=C1/C=N/N)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1C=NN)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
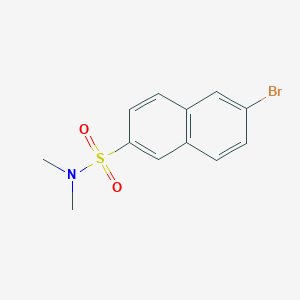
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
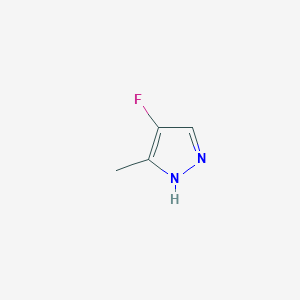

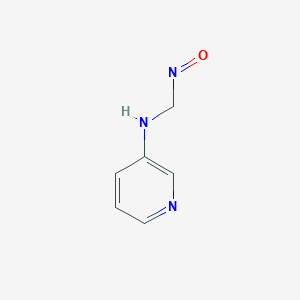
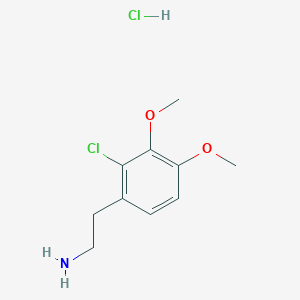
![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)
